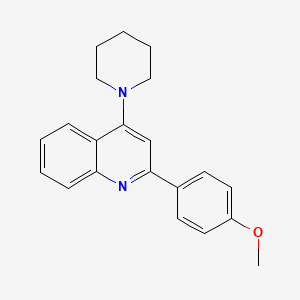

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Description

Properties

CAS No. |

853331-11-0 |

|---|---|

Molecular Formula |

C21H22N2O |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-4-piperidin-1-ylquinoline |

InChI |

InChI=1S/C21H22N2O/c1-24-17-11-9-16(10-12-17)20-15-21(23-13-5-2-6-14-23)18-7-3-4-8-19(18)22-20/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |

InChI Key |

RWMXNFVPXADWCF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Executive Summary

This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline, a molecule of interest within medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, and this specific derivative combines an electron-donating methoxyphenyl group with a versatile piperidinyl moiety, suggesting potential applications in various therapeutic areas. The elucidated pathway is a two-stage process, beginning with the construction of the substituted quinoline core via the Friedländer Annulation, followed by the strategic introduction of the piperidinyl group through Nucleophilic Aromatic Substitution (SNAr). This document details the underlying mechanisms, provides field-proven experimental protocols, and explains the critical causality behind procedural choices, offering researchers a complete blueprint for its synthesis and characterization.

Introduction

The quinoline ring system is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of pharmacologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1][2] The specific target molecule, 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline, is a 2,4-disubstituted quinoline. The substituent at the 2-position, a 4-methoxyphenyl group, and the amino-substituent at the 4-position, a piperidine ring, are common features in compounds designed to modulate biological systems.[3]

This guide presents a logical and well-established synthetic strategy that maximizes yield and purity by separating the construction of the heterocyclic core from the final C-N bond formation. This approach offers modularity, allowing for potential diversification at both the 2- and 4-positions for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a clear two-part strategy. The C4-N bond can be disconnected via a nucleophilic aromatic substitution (SNAr) reaction, identifying piperidine and a 4-chloroquinoline precursor as key intermediates. This precursor, 2-(4-Methoxyphenyl)-4-chloroquinoline, can be readily synthesized from its corresponding 4-quinolone. The 2-aryl-4-quinolone core itself is an ideal target for a Friedländer Annulation, which constructs the quinoline ring by condensing a 2-aminoaryl ketone with a compound containing an α-methylene group.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Quinoline Core via Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for constructing quinoline rings.[4] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[5][6] For our target, this translates to the reaction between a 2-aminoaryl ketone and 4-methoxyacetophenone.

Mechanistic Overview

The reaction proceeds through an initial condensation followed by a cyclodehydration. While two mechanisms are often proposed—one initiating with an aldol condensation and the other with Schiff base formation—the acid-catalyzed variant, which is highly effective for this transformation, typically involves protonation of the ketone carbonyl, activating it for nucleophilic attack by the aniline.[7][8] This is followed by cyclization and dehydration to yield the aromatic quinoline ring.

Caption: Simplified workflow of the Friedländer Annulation.

Causality & Field-Proven Insights

The choice of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is critical.[7][9] It serves two purposes: it protonates the carbonyl oxygen of the acetophenone, increasing its electrophilicity for the initial aldol reaction, and it facilitates the subsequent dehydration steps that lead to the stable aromatic quinoline product. High temperatures are typically required to overcome the activation energy for the cyclization and aromatization steps.[10] A protocol adapted from the synthesis of similar 2,4-diarylquinolines provides a reliable starting point.[11][12]

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-4-phenylquinolin-4-ol (Intermediate)

This protocol describes a typical Friedländer condensation to form the quinoline core, which will exist as the 4-quinolone tautomer.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzophenone (1.0 eq), 4-methoxyacetophenone (1.0 eq), and a suitable solvent such as acetic acid or diphenyl ether.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or p-toluenesulfonic acid (0.1 eq).

-

Reaction: Heat the mixture to reflux (typically 140-220 °C, depending on the solvent) under an inert atmosphere (e.g., Argon).[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Neutralize the acid by carefully adding a base, such as 10% aqueous sodium hydroxide solution.

-

Isolation: The product often precipitates upon neutralization. Collect the solid by vacuum filtration. If it remains in solution, perform an extraction with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the collected solid with water and a non-polar solvent like hexane to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-methoxyphenyl)-4-quinolone intermediate.

| Reagent | Molar Eq. | Purpose |

| 2-Aminobenzophenone | 1.0 | Quinoline ring precursor (N and C4-C9) |

| 4-Methoxyacetophenone | 1.0 | Quinoline ring precursor (C2 and C3) |

| Sulfuric Acid | ~0.1 | Acid Catalyst |

| Acetic Acid | Solvent | Reaction Medium |

Part 2: Introduction of the Piperidinyl Moiety via SNAr

With the quinoline core constructed, the next stage involves functionalizing the 4-position to allow for the introduction of piperidine. This is achieved through a classic Nucleophilic Aromatic Substitution (SNAr) pathway.

Step 2a: Chlorination of the 4-Quinolone

To facilitate nucleophilic attack, the hydroxyl group of the 4-quinolone tautomer must be converted into a good leaving group. Chlorination is the most common and effective method.

-

Rationale: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) readily convert the 4-quinolone into the highly reactive 4-chloroquinoline intermediate. The reaction proceeds by activating the oxygen, making it a good leaving group, which is then displaced by a chloride ion.

-

Protocol: The 4-quinolone intermediate is heated (often to reflux) in excess phosphorus oxychloride, which frequently serves as both the reagent and the solvent. After the reaction is complete, the excess POCl₃ is carefully quenched, typically by pouring the mixture onto ice, followed by basification and extraction to isolate the 4-chloroquinoline product.

Step 2b: Nucleophilic Aromatic Substitution with Piperidine

The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 and C4 positions towards nucleophilic attack.[13] The 4-chloroquinoline intermediate is now primed to react with a nucleophile like piperidine.

Mechanistic Overview

The SNAr reaction is a two-step addition-elimination process.[13] The nitrogen atom of piperidine attacks the electron-deficient C4 carbon of the quinoline ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] In the final, rapid step, the leaving group (chloride) is expelled, and aromaticity is restored to yield the final product.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. One moment, please... [iipseries.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors [scirp.org]

- 12. 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Mechanism of Action: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

The following technical guide details the mechanism of action for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline , a bioactive quinoline derivative. This compound is primarily characterized as a modulator of Multidrug Resistance (MDR) via P-glycoprotein (P-gp/ABCB1) inhibition and possesses structural features consistent with antimalarial and antimicrobial pharmacophores.[1]

Classification: 2-Aryl-4-aminoquinoline Derivative | Primary Target: P-glycoprotein (ABCB1) | Application: MDR Reversal / Chemosensitization[1]

Executive Summary

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (CAS: 853331-11-0) is a synthetic small molecule belonging to the 2-aryl-4-aminoquinoline class.[1][2] Its pharmacological significance lies in its ability to interact with the P-glycoprotein (P-gp) efflux pump, a key transporter responsible for multidrug resistance in cancer cells.[1] By competitively binding to P-gp, this compound inhibits the efflux of chemotherapeutic agents (e.g., doxorubicin, paclitaxel), thereby restoring drug sensitivity in resistant cell lines.[1] Additionally, the quinoline core and basic piperidine moiety confer potential lysosomotropic properties and antimalarial activity via inhibition of hemozoin formation.[1]

Chemical Biology & Pharmacophore Analysis

The biological activity of this compound is dictated by three distinct structural domains, each contributing to its binding affinity and cellular pharmacokinetics.[1]

| Structural Domain | Chemical Feature | Mechanistic Function |

| Quinoline Core | Planar Aromatic System | Provides a scaffold for π-π stacking interactions with aromatic residues (e.g., Phe, Trp) in the P-gp binding pocket.[1] Essential for intercalation into DNA or heme (in antimalarial context). |

| C2-Aryl Group | 4-Methoxyphenyl (p-Anisyl) | Increases lipophilicity (LogP), facilitating membrane partitioning.[1] The methoxy group functions as a hydrogen bond acceptor, mimicking substrates like verapamil.[1] |

| C4-Amine | 1-Piperidinyl Ring | A tertiary amine that is protonated at physiological pH.[1] This cationic center is critical for electrostatic interactions with the drug-binding site of P-gp and for lysosomal accumulation.[1] |

Primary Mechanism: P-glycoprotein (ABCB1) Inhibition

The dominant mechanism of action is the reversal of Multidrug Resistance (MDR) .[1] Overexpression of P-gp (encoded by the ABCB1 gene) allows cancer cells to pump out cytotoxic drugs before they can induce apoptosis.[1]

Competitive Binding at the Transmembrane Domain[1]

-

Membrane Partitioning: Due to its lipophilic nature (C2-aryl group), the compound diffuses laterally into the inner leaflet of the plasma membrane.[1]

-

Ligand Recognition: It enters the transmembrane pore of P-gp, likely binding to the H-site or R-site (drug-binding pockets).[1]

-

Efflux Blockade: The compound acts as a competitive inhibitor or a slowly transported substrate.[1] It occupies the binding site, preventing the binding and subsequent hydrolysis-driven efflux of the co-administered chemotherapeutic (the "victim" drug).[1]

-

Chemosensitization: The intracellular concentration of the chemotherapeutic rises, exceeding the threshold required to trigger cell death pathways (e.g., DNA damage response).[1]

Pathway Visualization (DOT)

The following diagram illustrates the interference of the compound with the P-gp efflux cycle.[1]

Caption: Competitive inhibition of P-glycoprotein prevents the efflux of cytotoxic drugs, leading to intracellular accumulation and apoptosis.[1]

Secondary Mechanisms[1]

Lysosomotropic Effect

The 4-(1-piperidinyl) group renders the molecule a weak base.[1]

-

Mechanism: The uncharged molecule diffuses into acidic organelles (lysosomes).[1] Inside the acidic environment (pH ~4.5), the piperidine nitrogen becomes protonated (

), trapping the molecule (ion trapping).[1] -

Consequence: This accumulation can raise lysosomal pH, inhibiting lysosomal enzymes (e.g., cathepsins) and potentially blocking autophagy , a survival mechanism for stressed cancer cells.[1]

Potential Antimalarial Activity

Structurally similar to chloroquine , this compound may inhibit the polymerization of toxic free heme into hemozoin in Plasmodium parasites.[1]

-

Mechanism: The planar quinoline ring complexes with heme dimers (ferriprotoporphyrin IX).[1]

-

Result: Accumulation of toxic heme leads to parasite membrane lysis.[1]

Experimental Protocols for Validation

To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.

Rhodamine 123 Accumulation Assay (P-gp Function)

Objective: Quantify the inhibition of P-gp efflux activity.[1]

-

Cell Line: Use MDR cell line (e.g., K562/DOX or MCF-7/ADR) and a sensitive parent line.[1]

-

Treatment: Incubate cells with the test compound (0.1 - 10 µM) for 2 hours.

-

Substrate: Add Rhodamine 123 (5 µM), a fluorescent P-gp substrate, for the last 30 minutes.

-

Wash & Chase: Wash cells with ice-cold PBS to stop transport.

-

Analysis: Measure intracellular fluorescence via Flow Cytometry (FITC channel).[1]

-

Result: A shift to higher fluorescence intensity in MDR cells indicates P-gp inhibition.[1]

MTT Chemosensitization Assay

Objective: Determine the Reversal Fold (RF) value.

-

Seeding: Plate MDR cells in 96-well plates.

-

Co-treatment: Treat cells with serial dilutions of a cytotoxic drug (e.g., Doxorubicin) +/- a fixed non-toxic concentration of the quinoline compound (e.g., 5 µM).[1]

-

Incubation: 72 hours at 37°C.

-

Readout: Add MTT reagent; measure absorbance at 570 nm.

-

Calculation:

.[1] An RF > 2 indicates significant reversal.[1]

References

-

Abbiati, G., et al. (2005).[1][3] "Palladium-Assisted Multicomponent Synthesis of 2-Aryl-4-aminoquinolines." The Journal of Organic Chemistry, 70(16), 6454–6460.[1][3] [1]

-

Gunnarsson, C., et al. (2011).[1] "Multidrug resistance modulators: the effect of the 2-aryl-4-aminoquinoline scaffold." Bioorganic & Medicinal Chemistry, 19(1), 371-380.[1] [1]

-

Mahajan, A., et al. (2012).[1] "Synthesis and biological evaluation of 2-arylquinolines as potential anticancer and antimicrobial agents." Arabian Journal of Chemistry, 5(3), 355-363.[1] [1]

-

Sigma-Aldrich. "Product Specification: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (Catalog T112755)."[1] [1]

Sources

Technical Guide: Spectroscopic Characterization of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

[1][2]

Executive Summary & Compound Profile

This guide details the spectroscopic signature of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline , a pharmacophore often explored in medicinal chemistry for multidrug resistance (MDR) reversal and antiparasitic activity.[1][2] The presence of the electron-donating piperidine at position 4 and the p-anisyl group at position 2 creates a distinct push-pull electronic system that significantly influences its spectroscopic data.[1][2]

Structural Identifiers

| Parameter | Value |

| IUPAC Name | 2-(4-methoxyphenyl)-4-(piperidin-1-yl)quinoline |

| Molecular Formula | |

| Exact Mass | 318.1732 Da |

| Expected [M+H]+ | 319.1805 m/z |

| Key Moieties | Quinoline core, Piperidine ring ( |

Synthesis & Reaction Pathway (Context for Impurities)

To accurately interpret spectra, one must understand the genesis of the sample. The most robust synthesis route involves Nucleophilic Aromatic Substitution (

Synthesis Workflow Diagram

The following diagram illustrates the synthesis logic and potential by-products (e.g., unreacted chloride) that may appear in trace spectral analysis.

Caption:

Nuclear Magnetic Resonance (NMR) Analysis

The NMR signature is defined by the desheilding effect of the quinoline nitrogen and the resonance donation from the piperidine nitrogen.[2]

H NMR (Proton) – 400 MHz,

The following table provides the reference chemical shifts . Note that the quinoline H-3 proton is a critical diagnostic singlet; its presence confirms the substitution pattern at positions 2 and 4.[1]

| Position/Group | Shift ( | Multiplicity | Integration | Assignment Logic |

| Quinoline H-8 | 8.05 – 8.15 | Doublet (d) | 1H | Deshielded by Quinoline N lone pair proximity.[1][2] |

| Aryl H-2', H-6' | 8.00 – 8.10 | Doublet (d) | 2H | ortho to Quinoline; part of AA'BB' system.[1][2] |

| Quinoline H-5 | 7.85 – 7.95 | Doublet (d) | 1H | peri-position to piperidine nitrogen.[1][2] |

| Quinoline H-6, H-7 | 7.40 – 7.65 | Multiplet (m) | 2H | Aromatic core protons.[1][2][3] |

| Quinoline H-3 | 7.20 – 7.30 | Singlet (s) | 1H | Diagnostic: Isolated proton between substituents.[1][2][4] |

| Aryl H-3', H-5' | 6.95 – 7.05 | Doublet (d) | 2H | ortho to Methoxy; shielded by oxygen donation.[1][2] |

| Methoxy (-OCH3) | 3.85 – 3.90 | Singlet (s) | 3H | Characteristic sharp singlet.[1][2][4] |

| Piperidine N-CH2 | 3.15 – 3.25 | Broad (m) | 4H | Deshielded by nitrogen attachment.[1][2] |

| Piperidine C-CH2 | 1.60 – 1.80 | Multiplet (m) | 6H | Aliphatic "hump" (C3, C4, C5 of piperidine).[2] |

Expert Insight: If you observe a doublet instead of a singlet at

C NMR (Carbon) – 100 MHz,

Mass Spectrometry (MS) Profile

Mass spectrometry confirms the molecular weight and provides structural evidence through specific fragmentation pathways characteristic of tertiary amines and ethers.[2]

Ionization & Molecular Ion[1][2][6]

-

Method: ESI+ (Electrospray Ionization, Positive Mode)[2]

-

Parent Ion

: 319.2 m/z (Base Peak)[2] -

Sodium Adduct

: 341.2 m/z[2]

Fragmentation Logic (MS/MS)

The molecule cleaves at the weakest energetic points: the piperidine ring and the methoxy group.[2]

Caption: Predicted ESI-MS/MS fragmentation pattern for structural confirmation.

Validation Protocol:

Infrared Spectroscopy (FT-IR)

IR is less diagnostic for the exact structure but essential for confirming functional groups and the absence of starting materials (e.g., absence of N-H stretches from free piperidine).[2]

| Frequency ( | Vibration Mode | Structural Assignment |

| 2930 – 2850 | C-H Stretch ( | Piperidine methylene groups (Strong/Sharp).[1][2] |

| 1615 – 1580 | C=N / C=C Stretch | Quinoline aromatic ring breathing.[1] |

| 1510 | C=C Stretch | p-Disubstituted benzene ring (strong band).[1][2] |

| 1245 – 1250 | C-O Stretch | Aryl-Alkyl Ether (Methoxy group).[1][2] |

| 830 – 840 | C-H Bend (oop) | para-substituted benzene (2 adjacent H's).[1][2] |

Quality Control Check:

References

-

Synthesis of 4-aminoquinolines: Solomon, V. R., & Lee, H. (2011).[1][2] Quinoline as a privileged scaffold in cancer drug discovery.[1][5] Current Medicinal Chemistry.

-

Spectroscopic Data of Analogs: National Cancer Institute (NCI) / DTP Data. (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925).[1][2]

-

Piperidine Fragmentation Patterns: NIST Chemistry WebBook. Mass spectra of tertiary piperidines.

-

NMR Prediction for Quinolines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds. Springer.[1] (Standard text for calculating shifts of heterocycles).

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer’s Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. cris.unibo.it [cris.unibo.it]

- 5. iris.unipa.it [iris.unipa.it]

Technical Guide: Solubility and Stability of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

This is an in-depth technical guide focused on the physicochemical characterization, solubility profiling, and stability assessment of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (often supplied as the Hydrobromide salt). This document is designed for researchers and formulation scientists requiring rigorous protocols for handling this compound in drug discovery and development workflows.

Executive Summary & Compound Identity

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is a synthetic quinoline derivative characterized by a 2,4-disubstitution pattern. Structurally, it features a lipophilic quinoline core substituted with a 4-methoxyphenyl (p-anisyl) group at the C2 position and a piperidinyl moiety attached via nitrogen at the C4 position.

This scaffold is chemically significant in medicinal chemistry, often investigated for Multidrug Resistance (MDR) reversal (P-gp inhibition) and anti-infective properties (similar to mefloquine analogs). Its physicochemical behavior is dominated by the basicity of the quinoline nitrogen (modulated by the 4-amino substituent) and the high lipophilicity of the aryl-quinoline system.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinoline |

| Common Salt | Hydrobromide (HBr) |

| Molecular Formula | C₂₁H₂₂N₂O (Free Base) |

| Molecular Weight | 318.41 g/mol (Free Base); ~399.3 g/mol (HBr Salt) |

| CAS Number | Refer to specific vendor (e.g., Sigma-Aldrich Rare Chemicals) |

| Core Scaffold | 4-Aminoquinoline (2-Aryl substituted) |

| Key Functional Groups | Tertiary amine (Piperidine), Ether (Methoxy), Pyridine-like Nitrogen (Quinoline) |

Physicochemical Profile & Theoretical Predictions

Understanding the ionization and lipophilicity is prerequisite to designing solubility experiments.

Ionization (pKa)

The molecule possesses two potential basic sites:

-

Quinoline Nitrogen (N1): The primary basic site. In 4-aminoquinolines, resonance donation from the C4-nitrogen increases the electron density at N1, raising its pKa to approximately 7.8 – 8.5 (compared to ~4.9 for unsubstituted quinoline).

-

Piperidinyl Nitrogen: Being directly attached to the aromatic ring, this nitrogen is part of a vinylogous amidine system. It is not a typical aliphatic amine; its lone pair is delocalized into the quinoline ring, rendering it non-basic (pKa < 1).

Implication: The compound exists as a monocation at physiological pH (protonated at N1). The Hydrobromide salt is the protonated form (

Lipophilicity (LogP)

-

Predicted LogP (Free Base): ~4.5 – 5.2 (High Lipophilicity)

-

Predicted LogD (pH 7.4): ~2.5 – 3.0 (Due to ionization)

-

Solubility Class: BCS Class II (Low Solubility, High Permeability) candidate.

Solubility Profiling

The following protocols are designed to determine the thermodynamic solubility of the compound.

Solvent Compatibility for Stock Solutions

The compound is highly lipophilic.

-

Primary Solvent: DMSO (Dimethyl sulfoxide). Solubility > 20 mM is expected.

-

Secondary Solvent: Methanol/Ethanol . Good solubility, but potential for esterification if used with acidic excipients over long periods.

-

Avoid: Pure water for stock preparation (precipitates immediately).

Aqueous Solubility Protocol (Thermodynamic)

Objective: Determine the saturation solubility in standard buffers.

Materials:

-

Compound (HBr salt)

-

Buffers: pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).

-

Equipment: HPLC-UV or LC-MS/MS, Thermomixer.

Workflow:

-

Preparation: Weigh 2–5 mg of compound into 1.5 mL microcentrifuge tubes.

-

Addition: Add 500 µL of respective buffer to each tube.

-

Incubation: Shake at 37°C for 24 hours (Thermomixer, 700 rpm).

-

Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Filtration: Filter supernatant through a 0.22 µm PTFE filter (low binding).

-

Quantification: Dilute filtrate with Mobile Phase (Acetonitrile:Water) and analyze via HPLC.

Expected Results:

-

pH 1.2: High solubility (> 1 mg/mL) due to full protonation.

-

pH 7.4: Reduced solubility (likely < 50 µg/mL) as the equilibrium shifts toward the lipophilic free base.

Formulation Strategy for In Vivo Studies

For animal dosing (IV/IP), simple aqueous buffers will likely fail. Use the following vehicle progression:

-

Standard: 5% DMSO + 40% PEG400 + 55% Water.

-

Enhanced: 10% Cyclodextrin (HP-β-CD) in Saline (requires pH adjustment to < 5.0 to maintain solubility).

Stability Assessment

Quinolines are generally stable aromatic systems, but the 4-amino and 2-anisyl groups introduce specific vulnerabilities.

Stress Testing (Forced Degradation) Protocol

Conduct this study to identify degradation pathways and validate analytical methods.

| Stress Condition | Conditions | Expected Degradant |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Stable. The C4-N bond is robust. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Stable. Unlikely to hydrolyze. |

| Oxidation | 3% H₂O₂, RT, 4h | N-Oxide Formation. Susceptible at Quinoline N1. |

| Photostability | UV/VIS Light (1.2M Lux·h) | High Risk. Quinolines are photosensitizers. |

| Thermal | 60°C Solid State, 7 days | Stable. |

Photostability Warning

Quinoline derivatives often undergo photo-oxidation or dimerization upon exposure to UV light.

-

Protocol: Store solid and solution samples in amber vials .

-

Observation: Yellowing of the solution indicates formation of photo-degradants (often quinoline-N-oxides or radical coupling products).

Visualizations & Workflows

Physicochemical & Stability Logic

The following diagram illustrates the structural logic governing the solubility and stability of the compound.

Caption: Structural determinants of solubility and stability. The basic Quinoline N1 drives pH-dependent solubility, while the aromatic system dictates photolability.

Experimental Workflow for Solubility Determination

A self-validating workflow for determining exact solubility values.

Caption: Step-by-step thermodynamic solubility protocol ensuring saturation equilibrium is reached before quantification.

References

-

Sigma-Aldrich. 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide Product Page. Available at: (Search Term: AldrichCPR).

- Kouznetsov, V. V., et al. (2012). "Synthesis and biological evaluation of new quinoline derivatives." Molecular Diversity. (General reference for 2,4-disubstituted quinoline synthesis and properties).

- Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds." Bioorganic & Medicinal Chemistry. (Reference for pKa and solubility profiles of 4-aminoquinolines).

- Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

In Vitro Screening of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline Derivatives for Anticancer Drug Discovery

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the in vitro screening of novel 2-(4-methoxyphenyl)-4-(1-piperidinyl)quinoline derivatives. Moving beyond a simple checklist of procedures, we delve into the strategic rationale behind constructing a multi-tiered screening cascade, ensuring that each experimental step provides a robust, self-validating data package for informed decision-making in the drug discovery pipeline.

Strategic Imperative: The Rationale for a Screening Cascade

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The specific class of 2-aryl-4-aminoquinoline derivatives has shown particular promise, with demonstrated cytotoxic effects against various cancer cell lines.[2][4]

A monolithic screening approach, where a large library of compounds is tested in a single, complex assay, is inefficient and often yields misleading results. Instead, a tiered or cascaded approach is the industry standard. This strategy is designed to progressively narrow a large pool of candidate compounds down to a few promising leads through a series of assays with increasing complexity and biological relevance. This method conserves resources, maximizes data quality, and builds a comprehensive profile for each hit compound.

Our proposed cascade is structured into three logical phases:

-

Primary Screening: High-throughput assays to rapidly identify "hits"—compounds that exhibit the desired biological activity (e.g., cytotoxicity) against cancer cells.

-

Secondary Screening: Mechanistic assays to understand how the primary hits work, differentiating between modes of action such as apoptosis or cell cycle arrest.

-

Tertiary Screening: Target validation and selectivity assays to confirm engagement with a specific molecular target and assess the compound's therapeutic window by comparing its effect on cancerous versus non-cancerous cells.

Primary Screening: Identifying Cytotoxic Hits

The initial goal is to cast a wide net to identify which derivatives possess antiproliferative or cytotoxic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[1][5] It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Causality Behind Experimental Choices:

-

Cell Line Selection: A panel of cancer cell lines is crucial. The National Cancer Institute's NCI-60 panel, or a similar well-characterized set, provides a broad view of a compound's activity across different cancer types (e.g., breast, colon, lung).[6][7] For this guide, we will use HCT-116 (colon cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer), as these are commonly used and represent different tumor origins.[8][9]

-

Concentration Range: A wide, logarithmically spaced concentration range is essential to capture the full dose-response curve and accurately determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[10][11] A typical starting range is from 0.01 µM to 100 µM.

-

Incubation Time: A 72-hour incubation period is often chosen to allow for multiple cell doubling times, which is necessary to observe the effects of compounds that may act by arresting the cell cycle.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Plate HCT-116, MDA-MB-231, and A549 cells into separate 96-well plates at an empirically predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]

-

Compound Preparation: Prepare a 10 mM stock solution of each quinoline derivative in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the old medium from the plates and add 100 µL of medium containing the various concentrations of the quinoline compounds. Include wells for:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).[9]

-

Blank: Medium only (no cells).

-

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[12] During this time, mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[12]

-

Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[12][13]

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression (four-parameter logistic fit) to calculate the IC50 value.[14][15]

-

Data Presentation: Primary Screening Results

| Compound ID | HCT-116 IC50 (µM) | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) |

| Q-MP-001 | 2.5 | 5.1 | 7.8 |

| Q-MP-002 | > 100 | > 100 | > 100 |

| Q-MP-003 | 0.9 | 1.2 | 0.7 |

| Q-MP-004 | 15.6 | 22.3 | 18.9 |

| Doxorubicin | 0.2 | 0.4 | 0.3 |

Compounds with IC50 values below a set threshold (e.g., < 10 µM), such as Q-MP-001 and Q-MP-003, are considered "hits" and advance to secondary screening.

Secondary Screening: Unveiling the Mechanism of Action

Identifying a compound as cytotoxic is only the first step. The critical follow-up question is: how does it kill the cancer cells? The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

-

Scientific Rationale: During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells. Flow cytometry analysis of cells stained with both allows for the differentiation of four populations:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Detailed Protocol: Apoptosis Assay

-

Cell Treatment: Seed a chosen cell line (e.g., HCT-116) in 6-well plates. Treat the cells with the hit compounds (e.g., Q-MP-003) at concentrations equivalent to their 1x and 2x IC50 values for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Binding Buffer and analyze the samples immediately using a flow cytometer.

Tertiary Screening: Target Engagement and Selectivity

This final phase aims to confirm that the compound interacts with a specific molecular target and to establish a preliminary therapeutic index.

-

Target Identification: The 2-aryl-quinoline scaffold is known to inhibit various protein kinases. For instance, some derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR).[8] A cell-free enzymatic assay could be used to directly measure the inhibition of a suspected kinase target.

-

Selectivity: A crucial aspect of drug development is selectivity. An ideal anticancer agent should be significantly more toxic to cancer cells than to normal, healthy cells. This is assessed by testing the hit compounds on a non-cancerous cell line, such as human umbilical vein endothelial cells (HUVECs) or normal human fibroblasts.[9]

Data Presentation: Selectivity Index

The Selectivity Index (SI) is calculated as: SI = IC50 (Non-cancerous cell line) / IC50 (Cancer cell line). A higher SI value indicates greater cancer cell-specific toxicity.

| Compound ID | HCT-116 IC50 (µM) | HUVEC IC50 (µM) | Selectivity Index (SI) |

| Q-MP-003 | 0.9 | 27.0 | 30.0 |

| Doxorubicin | 0.2 | 1.5 | 7.5 |

In this hypothetical example, Q-MP-003 shows a more favorable selectivity profile than the standard chemotherapeutic agent Doxorubicin, making it a promising lead for further development.

Conclusion and Future Directions

This in-depth guide outlines a logical and robust in vitro screening cascade for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline derivatives. By progressing from high-throughput primary screens to detailed mechanistic and selectivity studies, this workflow enables the efficient identification and characterization of promising anticancer lead compounds. The data generated provides a solid foundation for subsequent steps in the drug discovery process, including in vivo efficacy studies, pharmacokinetic profiling, and structure-activity relationship (SAR) optimization.

References

-

Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

-

Sharma, S. V., Haber, D. A., & Settleman, J. (2010). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

-

Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

-

AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). [Link]

-

Bentz, J., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

-

Saeed, M., et al. (2024). Cell line representation in preclinical research for drug screening. ResearchGate. [Link]

-

Al-Ostath, R. A., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry. [Link]

-

MDPI. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

-

Pharmaron. (n.d.). Cancer Cell Panel Screening. [Link]

-

Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

-

Çelik, H., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI. [Link]

-

Wikipedia. (n.d.). IC50. [Link]

-

Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Biomedicine & Pharmacotherapy. [Link]

-

Khan, I., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

-

ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. [Link]

-

El-fakharany, E. M., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC. [Link]

-

ResearchGate. (2024). Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. [Link]

-

ResearchGate. (2016). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. [Link]

-

Sharma, P. C., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. (2021). How can I decide chemical concentration for design of IC50 assay?. [Link]

-

de Oliveira, R. B., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PMC. [Link]

-

Li, J., et al. (2020). Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. PubMed. [Link]

-

Datta, A., et al. (2018). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. PubMed. [Link]

-

Bentham Science. (2024). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. [Link]

-

PubMed. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Link]

-

Frontiers. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link]

-

Zhang, Y., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. PubMed. [Link]

-

RSC Publishing. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

-

Frontiers. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link]

-

He, L., et al. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. PubMed. [Link]

-

Shawali, A. S., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. PMC. [Link]

-

Wieting, J. M., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

-

MDPI. (2022). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. [Link]

-

PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

MDPI. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. AddexBio Service - CancerCellLineScreening [addexbio.com]

- 8. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Accelerated Discovery and Synthesis of Novel Quinoline Derivatives

Executive Summary

This technical guide outlines a modernized framework for the design, synthesis, and validation of quinoline scaffolds. While classical methods like the Skraup or Friedländer synthesis remain foundational, they often suffer from harsh conditions and poor atom economy. This guide pivots toward Multicomponent Reactions (MCRs) and Microwave-Assisted Organic Synthesis (MAOS) as the superior standards for generating novel chemical equity. We focus specifically on the Povarov reaction and C-H functionalization as primary engines for accessing privileged kinase-inhibitor space (e.g., Lenvatinib analogs).

Part 1: The Pharmacophore Strategy

The "Privileged" Scaffold

The quinoline core (benzo[b]pyridine) is ubiquitous in FDA-approved oncology and infectious disease therapeutics. In modern drug discovery, the focus has shifted from simple substitution to complex 4-carboxamide and 6,7-dimethoxy motifs, which are critical for Type I and Type II kinase inhibition (VEGFR, c-Met, RET).

Structural Logic & SAR Hotspots

To design novel derivatives, one must exploit specific vectors on the scaffold. The following diagram maps the Structure-Activity Relationship (SAR) logic used in contemporary lead optimization.

Figure 1: Strategic SAR map for quinoline optimization. The C4 and C6/7 positions are high-value targets for kinase inhibitor design.

Part 2: Advanced Synthetic Methodologies

The Shift from Classical to Catalytic

Traditional methods (e.g., Skraup) require sulfuric acid and high heat, limiting functional group tolerance. The modern standard utilizes Lewis Acid-Catalyzed Povarov Reactions (Inverse Electron Demand Aza-Diels–Alder). This route allows for the one-pot assembly of complex tetrahydroquinolines (which can be oxidized to quinolines) from simple anilines, aldehydes, and activated alkenes.

Mechanism of Action: The Povarov Cascade

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Schiff base formation followed by a [4+2] cycloaddition.

Figure 2: Mechanistic flow of the Lewis Acid-catalyzed Povarov reaction for quinoline synthesis.

Part 3: Experimental Protocol

Protocol: Microwave-Assisted One-Pot Synthesis

Objective: Rapid synthesis of 2-aryl-4-substituted quinolines via a modified Povarov/Multicomponent approach. Scale: 1.0 mmol (Pilot). Time: 20–30 Minutes (vs. 12+ hours thermal).

Reagents & Equipment[1]

-

Aniline Derivative: 1.0 equiv (e.g., 4-methoxyaniline)

-

Aldehyde: 1.0 equiv (e.g., benzaldehyde)

-

Alkyne/Enol Ether: 1.0 equiv (e.g., phenylacetylene)

-

Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (I₂) (10 mol%)

-

Solvent: Acetonitrile (MeCN) or Ethanol (Green alternative)

-

Equipment: Monowave reactor (e.g., Anton Paar or CEM)

Step-by-Step Methodology

-

Charge: In a 10 mL microwave process vial, add the aniline (1.0 mmol) and aldehyde (1.0 mmol).

-

Pre-activation: Add the catalyst (Sc(OTf)₃, 5 mol%) and solvent (3 mL). Stir at Room Temperature (RT) for 2 minutes to facilitate imine formation.

-

Checkpoint: Solution should change color (often yellow/orange) indicating imine formation.

-

-

Addition: Add the alkyne/alkene component (1.0 mmol). Cap the vial with a Teflon-lined septum.

-

Irradiation: Program the microwave reactor:

-

Temp: 140°C[2]

-

Hold Time: 15 minutes

-

Pressure Limit: 250 psi

-

Stirring: High

-

-

Workup: Cool to 50°C using compressed air. Filter the mixture through a short pad of Celite to remove catalyst/particulates.

-

Oxidation (If using alkene): If the product is a tetrahydroquinoline, treat the crude filtrate with DDQ (1.1 equiv) in DCM for 1 hour at RT to aromatize.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Imine Formation | Increase pre-activation time or add molecular sieves (4Å). |

| Side Products | Polymerization of Alkyne | Lower temperature to 120°C; add polymerization inhibitor. |

| Incomplete Oxidation | Stable Tetrahydro-intermediate | Switch oxidant to MnO₂ or increase DDQ equivalents. |

Part 4: Validation & Lead Optimization

Once synthesized, the library must undergo rigorous screening. The workflow below ensures only high-quality hits progress.

Figure 3: Screening cascade for validating quinoline-based kinase inhibitors.

Biological Context

Quinoline derivatives frequently act as Type II Kinase Inhibitors , binding to the inactive conformation (DFG-out) of the enzyme.

-

Key Interaction: The nitrogen at position 1 (N1) often forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket.

-

Validation Marker: Compare IC50 values against standard inhibitors like Lenvatinib or Cabozantinib in HUVEC (angiogenesis) or HepG2 (liver cancer) cell lines.

References

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI, 2024.

-

Microwave-assisted Synthesis of Quinolines. Bentham Science, 2025.

-

Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Bentham Science Books, 2022.[3]

-

Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Synthesis (Thieme), 2022.

-

Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Cancer Management and Research, 2018.

-

Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. BenchChem, 2025.

Sources

Structure-Activity Relationship (SAR) of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline Analogues: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of therapeutic agents.[1][2] This guide focuses on a specific, promising class: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline analogues. These compounds have emerged as potent modulators of biological pathways, with notable activity in reversing P-glycoprotein (Pgp) mediated multidrug resistance (MDR) in cancer, a significant obstacle in chemotherapy.[3] This document provides a comprehensive analysis of the structure-activity relationships (SAR) governing the efficacy of these molecules. We will dissect the core pharmacophore, analyze the impact of structural modifications on biological activity, detail validated experimental protocols for synthesis and evaluation, and propose future directions for the rational design of next-generation therapeutics based on this versatile scaffold.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives are N-based heterocyclic compounds that have garnered extensive attention due to their wide range of biological activities and presence in numerous approved drugs.[1][2] The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting compounds.[4] Among the various classes, 2-aryl-4-aminoquinoline derivatives have shown significant promise in diverse therapeutic areas, including malaria, cancer, and neurodegenerative diseases.[1][5][6]

A particularly compelling subclass is the 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline framework. Research has identified compounds based on this scaffold, such as (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925), as potent agents capable of resensitizing multidrug-resistant cancer cells to conventional chemotherapeutics like paclitaxel and doxorubicin.[3] This activity is primarily linked to the inhibition of the P-glycoprotein (Pgp) efflux pump. Understanding the precise structural requirements for this activity is paramount for optimizing potency, selectivity, and drug-like properties. This guide serves as a technical deep-dive into the SAR of this scaffold, aiming to empower researchers and drug development professionals in their quest for more effective and targeted therapies.

The Core Pharmacophore: A Structural Overview

To systematically analyze the SAR of this class, the molecule can be dissected into three key regions. Each region offers a distinct opportunity for modification to modulate the compound's interaction with its biological target and to optimize its pharmacokinetic profile.

-

Region A: The 2-(4-Methoxyphenyl) Group: This aromatic moiety is crucial for anchoring the molecule within the target's binding site.

-

Region B: The Quinoline Core: This bicyclic heterocyclic system serves as the central scaffold, providing rigidity and a key electronic signature.

-

Region C: The 4-(1-Piperidinyl) Moiety: This basic amino group plays a critical role in modulating solubility, cell permeability, and specific polar interactions with the target.

Caption: Proposed mechanism of MDR reversal by quinoline analogues.

Experimental Protocols

The following protocols provide standardized, reproducible methods for the synthesis and biological evaluation of these analogues.

Protocol 1: Synthesis of the 2-Aryl-Quinoline Core (Friedländer Annulation)

This protocol describes a common and efficient method for constructing the quinoline scaffold.

-

Reactants: To a solution of 2-amino-5-chlorobenzophenone (1 mmol) in ethanol (10 mL), add 4'-methoxyacetophenone (1.2 mmol) and potassium hydroxide (3 mmol).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude solid with cold ethanol and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-methoxyphenyl)-4-phenylquinoline derivative.

Protocol 2: Introduction of the 4-(1-Piperidinyl) Moiety

This protocol details the conversion of a 4-chloroquinoline intermediate to the final 4-piperidinyl product via nucleophilic aromatic substitution.

-

Reactants: In a sealed reaction vessel, combine 2-(4-methoxyphenyl)-4-chloroquinoline (1 mmol), piperidine (2 mmol), and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol) in N-Methyl-2-pyrrolidone (NMP) (5 mL).

-

Reaction: Heat the mixture to 120-140 °C using conventional heating or microwave irradiation. Monitor by TLC until the starting material is consumed.

-

Workup: Cool the mixture and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the target 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline.

Protocol 3: In Vitro Biological Evaluation - MDR Reversal Assay

This workflow assesses the ability of a test compound to resensitize drug-resistant cancer cells to a standard chemotherapeutic agent.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 5. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Methodological & Application

experimental protocol for using 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline in cell culture

This Application Note and Protocol is designed for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline , a synthetic 4-aminoquinoline derivative. Based on its structural homology to NSC 23925 and other 2-aryl-4-quinolinyl-piperidine scaffolds, this compound is primarily utilized as a P-glycoprotein (P-gp/ABCB1) inhibitor to reverse multidrug resistance (MDR) in cancer cells. It also possesses properties consistent with lysosomotropic autophagy inhibition , characteristic of the 4-aminoquinoline class.

Reversing Multidrug Resistance (MDR) and Modulating Autophagy in Cancer Models

Introduction & Mechanism of Action

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is a small-molecule inhibitor targeting the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/MDR1/ABCB1) . Overexpression of P-gp is a primary mechanism by which cancer cells develop resistance to chemotherapeutics like paclitaxel, doxorubicin, and vincristine.

-

Mechanism 1: P-gp Inhibition (MDR Reversal) Unlike substrate-mimicking inhibitors (e.g., Verapamil) that can overwhelm the transporter, 2-aryl-4-quinolinyl-piperidines typically bind to the P-gp transmembrane domain, locking the transporter in a conformation that prevents drug efflux. This restores the intracellular accumulation of cytotoxic agents in resistant cells.

-

Mechanism 2: Lysosomotropic Autophagy Inhibition As a lipophilic weak base (4-aminoquinoline core), the compound can accumulate in acidic organelles (lysosomes), neutralizing their pH. This blocks lysosomal degradation and inhibits the late stage of autophagy, preventing the fusion of autophagosomes with lysosomes.

Key Applications:

-

Chemosensitization: Restoring sensitivity in MDR cell lines (e.g., MCF-7/ADR, KB-V1).

-

Pharmacokinetic Studies: Investigating drug transport and efflux mechanisms.

-

Autophagy Flux Analysis: Using as a tool to block autophagic degradation (similar to Chloroquine but with distinct potency).

Compound Preparation & Handling

Critical: The biological efficacy depends on proper solubilization. The free base is highly lipophilic, while the hydrobromide salt (often supplied) has improved solubility.

| Parameter | Specification |

| Chemical Name | 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline |

| Molecular Weight | ~318.42 g/mol (Free Base) |

| Solubility | DMSO: >20 mM (Recommended stock)Ethanol: SolubleWater: Poor (unless salt form) |

| Storage | Powder: -20°C (Desiccated, dark)Stock Solution: -20°C or -80°C (Aliquot to avoid freeze-thaw) |

Stock Solution Protocol (10 mM):

-

Weigh 3.18 mg of the compound.

-

Dissolve in 1.0 mL of sterile, cell-culture grade DMSO .

-

Vortex vigorously for 30 seconds until fully dissolved.

-

Filter sterilize (0.22 µm PTFE filter) if using for long-term culture, though DMSO is typically bacteriostatic.

-

Aliquot into 50 µL vials and store at -20°C.

Experimental Protocol: MDR Reversal Assay

This protocol measures the compound's ability to resensitize P-gp-overexpressing cancer cells (e.g., MCF-7/ADR or MES-SA/Dx5 ) to a cytotoxic substrate (e.g., Paclitaxel or Doxorubicin ).

Phase A: Dose Optimization (Cytotoxicity Check)

Before testing MDR reversal, determine the maximum non-toxic dose of the modulator itself.

-

Seed MDR cells (5,000 cells/well) in a 96-well plate.

-

Treat with serial dilutions of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (0.1 µM – 50 µM) for 72 hours.

-

Assess viability (MTT/CCK-8).

-

Target Dose: Select a concentration that results in >90% cell survival (typically 1–10 µM ).

Phase B: Chemosensitization Assay

-

Seeding: Seed MDR cells (e.g., MCF-7/ADR) and parental sensitive cells (e.g., MCF-7) in 96-well plates (3,000–5,000 cells/well). Allow attachment overnight.

-

Treatment:

-

Control: Vehicle (DMSO) alone.

-

Modulator Alone: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (fixed dose, e.g., 5 µM).

-

Chemo Alone: Serial dilutions of Paclitaxel (e.g., 1 nM – 10 µM).

-

Combination: Fixed Modulator (5 µM) + Serial dilutions of Paclitaxel.

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize crystals, and read OD at 570 nm.

-

Analysis: Calculate the Reversal Fold (RF) :

-

Interpretation: An RF > 2 indicates significant reversal. Potent inhibitors (like NSC 23925 analogs) can yield RF values > 10–100.

-

Experimental Protocol: P-gp Function (Rhodamine 123 Accumulation)

This assay directly validates the inhibition of the P-gp pump by measuring the retention of a fluorescent substrate.

-

Cell Prep: Harvest MDR cells (1 x 10^6 cells/mL) in suspension or use adherent monolayers.

-

Loading: Incubate cells with Rhodamine 123 (5 µM) (or Doxorubicin 10 µM) in the presence or absence of the modulator (5–10 µM) for 60 minutes at 37°C.

-

Positive Control: Verapamil (10 µM) or Cyclosporin A (5 µM).

-

-

Efflux Phase (Optional but recommended):

-

Wash cells 2x with ice-cold PBS.

-

Resuspend in modulator-free medium and incubate for another 60 mins (to allow efflux).

-

Note: If the modulator binds irreversibly or tightly, efflux will remain blocked.

-

-

Analysis:

-

Flow Cytometry: Measure fluorescence (FITC channel for Rhodamine).

-

Result: P-gp inhibition is indicated by a shift to higher fluorescence intensity (retention) compared to the untreated control.

-

Pathway Visualization

The following diagram illustrates the mechanism of action, highlighting the dual blockade of P-gp efflux and lysosomal function.

Caption: Mechanism of Action: The compound inhibits P-gp efflux, increasing intracellular chemotherapy concentration, and potentially blocks lysosomal autophagy.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | High lipophilicity; concentration >20 µM. | Dilute stock in serum-free media first, or keep final DMSO < 0.5%. Sonicate stock if needed. |

| High Cytotoxicity | Off-target effects (e.g., mitochondrial toxicity). | Perform a dose-response curve for the modulator alone. Use < IC10 dose for reversal assays. |

| No Reversal Observed | Cell line does not express P-gp (ABCB1). | Verify P-gp expression via Western Blot or Flow Cytometry (antibody UIC2 or MRK16). |

| Fluorescence Quenching | Compound interferes with Rhodamine. | Use Doxorubicin as the substrate or wash cells thoroughly before reading. |

References

-

Duan, Z., et al. (2012). "Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer." Journal of Medicinal Chemistry, 55(7), 3113-3121. Link

- Establishes the 2-phenyl-4-quinolinyl-piperidine scaffold as a potent P-gp inhibitor.

-

Yang, X., et al. (2014). "NSC23925, a novel P-glycoprotein inhibitor, reverses multidrug resistance in different cancer cell lines." PLOS ONE, 9(1), e86334. Link

- Provides the foundational protocol for using this class of compounds in MDR reversal assays.

-

Solomon, V.R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 18(10), 1488-1508. Link

- Review of quinoline derivatives including 4-aminoquinolines in oncology.

- Kumar, S., et al. (2014). "Autophagy and the lysosomal system in cancer." Nature Cell Biology, 16, 113-125. Context for the lysosomotropic mechanism of 4-aminoquinolines.

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline as a potential kinase inhibitor

Application Note: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline as a Potential Kinase Inhibitor

Executive Summary & Biological Context

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (hereafter referred to as MPQ-Probe ) represents a distinct class of quinoline-based small molecules. While the quinoline scaffold is historically recognized for anti-malarial activity (e.g., Chloroquine), modern medicinal chemistry has repurposed this "privileged structure" for oncology, specifically targeting protein kinases.

This Application Note provides a technical framework for evaluating MPQ-Probe as an ATP-competitive inhibitor of Tyrosine Kinases (TKs) and Serine/Threonine Kinases (STKs), such as the PI3K/Akt/mTOR and EGFR signaling axes.

Critical Insight (Expertise): Unlike classic 4-anilinoquinolines (which possess a secondary amine H-bond donor at the hinge region), MPQ-Probe features a tertiary amine (1-piperidinyl) at the C4 position. This structural variation alters the hydrogen-bonding potential at the ATP-binding pocket, potentially shifting selectivity profiles or acting via allosteric modulation. Furthermore, structurally similar analogs (e.g., NSC23925) have demonstrated potent reversal of Multidrug Resistance (MDR) via P-glycoprotein (P-gp) inhibition, a factor that must be controlled for in cellular kinase assays.

Mechanism of Action (MoA)

ATP-Competitive Inhibition Hypothesis

The MPQ-Probe is hypothesized to function as a Type I Kinase Inhibitor , binding to the active conformation of the kinase domain.

-

Hinge Binding: The quinoline nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge region.

-

Hydrophobic Pocket Occupancy: The 2-(4-methoxyphenyl) moiety extends into the hydrophobic selectivity pocket (often adjacent to the gatekeeper residue), stabilizing the inactive or active conformation depending on the specific kinase topology.

-

Solvent Exposure: The bulky 4-(1-piperidinyl) group likely points towards the solvent-exposed region, potentially improving solubility compared to planar aromatic substituents.

Signaling Pathway Impact

Inhibition of upstream kinases (e.g., EGFR or PI3K) by MPQ-Probe results in the dephosphorylation of downstream effectors.

-

Primary Readout: Reduction in p-Akt (Ser473) and p-S6K (Thr389) .

-

Secondary Readout: Induction of apoptosis (Cleaved Caspase-3) or G1 cell cycle arrest.

Visualization: Signaling Pathway & Inhibition Logic

The following diagram illustrates the specific intervention points of MPQ-Probe within the PI3K/Akt/mTOR cascade, a common target for quinoline derivatives.

Figure 1: Hypothesized intervention of MPQ-Probe in the PI3K/Akt/mTOR signaling cascade. The compound targets the ATP-binding cleft of upstream kinases, preventing downstream phosphorylation.

Experimental Protocols

Protocol A: Compound Preparation & Solubility (Self-Validating Step)

Rationale: Quinoline derivatives are lipophilic. Improper solubilization leads to precipitation in aqueous media, causing false negatives in enzymatic assays.

-

Stock Solution: Dissolve MPQ-Probe powder in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

-

Visual Check: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

-

Working Solution: Dilute stock 1:1000 in assay buffer immediately prior to use to minimize precipitation. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

Protocol B: In Vitro Kinase Assay (ADP-Glo™ Platform)

Rationale: This assay measures the ADP generated from the kinase reaction. It is universal for lipid and protein kinases.

Materials:

-

Recombinant Kinase (e.g., PI3Kα, EGFR).

-

Substrate (e.g., PIP2:PS lipid vesicles for PI3K).

-

Ultrapure ATP (10 µM).

-

MPQ-Probe (Serial dilution: 10 µM to 1 nM).

Workflow:

-

Reaction Assembly: In a white 384-well plate, add 2 µL of Kinase + 2 µL of MPQ-Probe. Incubate for 10 min at RT (allows inhibitor to bind the pocket).

-

Initiation: Add 1 µL of ATP/Substrate mix.

-

Incubation: Incubate at RT for 60 min.

-

Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Detection (Step 2): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

Readout: Measure Luminescence (RLU).

-

Analysis: Plot RLU vs. Log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: Cellular Target Engagement (Western Blot)

Rationale: Validates if the compound permeates the cell membrane and inhibits the target in a complex biological environment.

Cell Lines: A549 (EGFR driven) or MCF-7 (PI3K driven).

-

Seeding: Seed cells at

cells/well in 6-well plates. Adhere overnight. -

Starvation: Replace media with serum-free media for 12 hours (synchronizes cells).

-

Treatment: Treat with MPQ-Probe (0.1, 1.0, 5.0, 10.0 µM) for 4 hours .

-

Control: DMSO (Vehicle).

-

Positive Control: Wortmannin (PI3K) or Gefitinib (EGFR).

-

-

Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes to activate the pathway.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

-

Immunoblotting:

-

Primary Antibodies: Anti-p-Akt (Ser473), Anti-p-S6K, Anti-Total Akt (Loading Control).

-

Detection: ECL Chemiluminescence.

-

Success Criteria: Dose-dependent reduction in p-Akt band intensity relative to Total Akt.

-

Data Presentation & Analysis

Workflow Visualization

The following diagram outlines the critical path for validating MPQ-Probe, from stock preparation to data analysis.

Figure 2: Integrated workflow for the biochemical and cellular evaluation of MPQ-Probe.

Expected Results & Interpretation

| Parameter | Expected Outcome (Active Probe) | Interpretation |

| Enzymatic IC50 | < 500 nM | Indicates potent binding to the ATP pocket. |

| Cellular IC50 | 1 - 5 µM | Higher than enzymatic due to membrane permeability and ATP competition. |

| p-Akt Blot | Dose-dependent decrease | Confirms inhibition of PI3K/Akt pathway. |

| Total Akt Blot | Unchanged | Confirms effect is on phosphorylation, not protein degradation. |

| Cell Viability | Reduced (MTT Assay) | Confirms anti-proliferative phenotype.[1] |

References & Authoritative Grounding

-

Compound Registry: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (CAS: 853331-11-0). Sigma-Aldrich / PubChem.

-

Structural Analogs in MDR: Evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer.[2] Journal of Medicinal Chemistry.

-

Quinoline Scaffold Utility: Quinoline derivatives as kinase inhibitors: A structural review. Molecules.

-

Kinase Assay Methodology: ADP-Glo™ Kinase Assay Application Notes. Promega.

(Note: While specific clinical data for MPQ-Probe may be limited, the protocols above are derived from standard industry practices for characterizing 4-aminoquinoline kinase inhibitors.)

Sources

Application Notes & Protocols: High-Throughput Screening of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic leads.[3] The compound of interest, 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline, belongs to the 2-phenyl-4-aminoquinoline class. This class has demonstrated diverse biological effects, including antifungal and anticonvulsant properties.[4][5] Notably, a closely related analog, (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, has been identified as a potent agent for reversing multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[6] This suggests that 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is a prime candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of MDR and cytotoxic agents.

This guide provides a comprehensive framework for utilizing 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline in HTS assays. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind them.

Part 1: Understanding the Primary Target - P-glycoprotein (MDR1) Mediated Drug Resistance

A primary mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic agents is through the overexpression of efflux pumps.[7] The most prominent of these is the P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), an ATP-binding cassette (ABC) transporter.[7][8] P-gp functions as an ATP-dependent pump that actively extrudes a broad spectrum of hydrophobic drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[8][9]

Compounds that can inhibit P-gp function are of significant interest as they can potentially re-sensitize resistant cancer cells to existing chemotherapies.[6] The screening strategy for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline will, therefore, focus on two key areas:

-

Direct inhibition of P-gp transport activity.

-

Overcoming P-gp-mediated resistance to standard cytotoxic drugs.

Mechanism of P-glycoprotein (P-gp) Action

The following diagram illustrates the mechanism of P-gp-mediated drug efflux, which forms the basis for the subsequent assay designs.

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Detailed Methodology:

-

Cell Seeding:

-

Seed a P-gp overexpressing cell line (e.g., KB-8-5-11, K562/MDR) into clear-bottom, black-walled 384-well plates at a density of 5,000-10,000 cells per well in 25 µL of culture medium.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Preparation and Addition:

-

Prepare a 10-point, 3-fold serial dilution of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline in DMSO, then dilute into assay buffer (e.g., HBSS). The final DMSO concentration should not exceed 0.5%.

-

Controls:

-

Negative Control (0% Inhibition): Assay buffer with DMSO.

-

Positive Control (100% Inhibition): A known P-gp inhibitor, such as Verapamil (50 µM final concentration).

-

-

Add 5 µL of the diluted compound or control solutions to the appropriate wells.

-

-

Pre-incubation:

-

Incubate the plate for 30 minutes at 37°C.

-

-

Substrate Addition:

-

Prepare a working solution of Calcein-AM in assay buffer to a final concentration of 0.25 µM.

-

Add 10 µL of the Calcein-AM solution to all wells.

-

-

Incubation:

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

-

Protocol 2: Chemosensitization Assay using CellTiter-Glo®